molecular formula C10H12ClN B2811125 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1691757-71-7

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2811125
CAS RN: 1691757-71-7
M. Wt: 181.66
InChI Key: QNOPUXZYUMXMTC-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1,2,3,4-tetrahydroisoquinoline is CHClN . The average mass is 167.635 Da and the monoisotopic mass is 167.050171 Da .


Chemical Reactions Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .

Scientific Research Applications

Dopamine Antagonist Activity

Research has shown that certain tetrahydroisoquinolines exhibit activity as dopamine D-1 antagonists. For instance, the 4-(3-chloro-4-hydroxyphenyl) and 4-(3-hydroxyphenyl) isomers of tetrahydroisoquinolines have similar potencies as D-1 antagonists, indicating their potential in studying or influencing dopamine-related pathways (Riggs, Nichols, Foreman, & Truex, 1987).

Synthesis and Pharmacological Evaluation

Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their impact on dopamine uptake and dopaminomimetic properties. These studies are crucial for understanding the antidepressant actions of these compounds and their effects on spontaneous motility in biological models (Zára-Kaczián, György, Deák, Seregi, & Dóda, 1986).

Potential Role in Neurological Disorders

There is evidence suggesting the involvement of certain tetrahydroisoquinolines in neurological disorders like Parkinson's disease. For example, the presence of 1,2,3,4-tetrahydroisoquinoline and its methylated derivatives in human brains, particularly in the substantia nigra, points to a potential role in the pathogenesis of Parkinson's disease (Naoi, Dostert, Yoshida, & Nagatsu, 1993).

Adrenergic Blocking and Sympatholytic Activities

Some tetrahydroisoquinoline derivatives, specifically those synthesized as 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, have been found to display moderate adrenergic blocking and sympatholytic activities. This could have implications in the development of treatments for conditions influenced by adrenergic systems (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).

Catecholamine Interaction

Studies have explored how tetrahydroisoquinolines interact with catecholamines. This interaction is significant for understanding their role in neurotransmitter systems and their potential therapeutic applications (Cohen, Mytilineou, & Barrett, 1972).

properties

IUPAC Name

6-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPUXZYUMXMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline

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